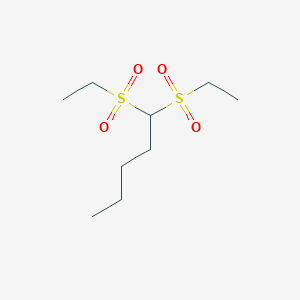
1,1-Bis(ethylsulfonyl)pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(ethylsulfonyl)pentane is an organic compound with the molecular formula C9H20O4S2 It is characterized by the presence of two ethylsulfonyl groups attached to the first carbon of a pentane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(ethylsulfonyl)pentane typically involves the reaction of pentane derivatives with ethylsulfonyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Base: Common bases used include triethylamine or pyridine.
Temperature: The reaction is usually carried out at low temperatures, around 0-5°C, to control the reactivity of the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Bis(ethylsulfonyl)pentane undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl groups can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and substituted pentane derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1-Bis(ethylsulfonyl)pentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonyl-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for active pharmaceutical ingredients.
Industry: It finds applications in the production of specialty chemicals and materials, such as surfactants and polymers.
Mecanismo De Acción
The mechanism of action of 1,1-Bis(ethylsulfonyl)pentane involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Bis(ethylsulfonyl)pentane: Another pentane derivative with ethylsulfonyl groups at different positions.
1,1-Bis(methylsulfonyl)pentane: Similar structure but with methylsulfonyl groups instead of ethylsulfonyl groups.
1,1-Bis(phenylsulfonyl)pentane: Contains phenylsulfonyl groups, offering different chemical properties.
Uniqueness
1,1-Bis(ethylsulfonyl)pentane is unique due to the specific positioning of its ethylsulfonyl groups, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific synthetic and research applications where other compounds may not be as effective.
Propiedades
Número CAS |
7255-99-4 |
|---|---|
Fórmula molecular |
C9H20O4S2 |
Peso molecular |
256.4 g/mol |
Nombre IUPAC |
1,1-bis(ethylsulfonyl)pentane |
InChI |
InChI=1S/C9H20O4S2/c1-4-7-8-9(14(10,11)5-2)15(12,13)6-3/h9H,4-8H2,1-3H3 |
Clave InChI |
WJAKFHVJMXOMLM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(S(=O)(=O)CC)S(=O)(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13992673.png)
![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl acetate](/img/structure/B13992674.png)
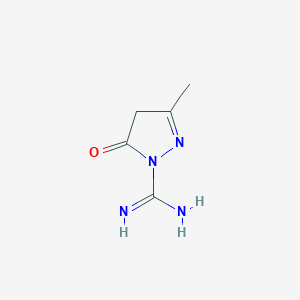
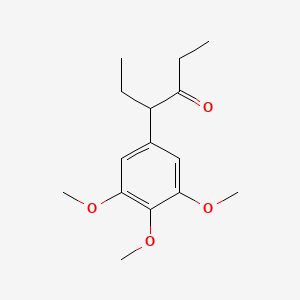
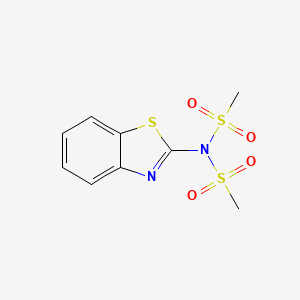
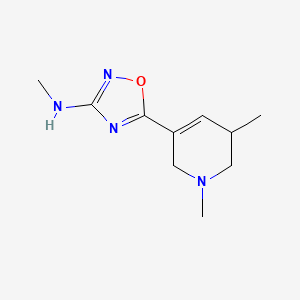

![1-[4-Methoxy-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13992718.png)
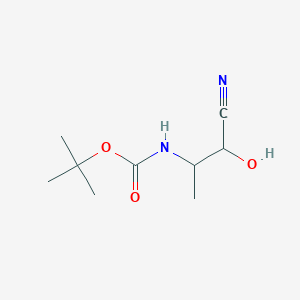
![4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinazoline-2-carboxamide](/img/structure/B13992730.png)
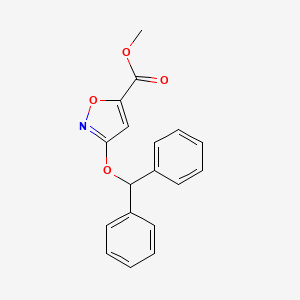
![4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13992740.png)
![1-[4-(Bromomethyl)-2-thiazolyl]piperidine](/img/structure/B13992744.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]but-2-enoic acid](/img/structure/B13992753.png)
